2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9NO4 It is known for its unique structure, which includes a pyrrolidinone ring and a propanoic acid moiety
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction is carried out under controlled conditions, often involving heating in an aqueous solution in the presence of an alkali . The product is then purified through recrystallization to obtain a high yield of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: This compound shares a similar structural motif and is used in the synthesis of heteroaromatic oligopeptides.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Another related compound with applications in medicinal chemistry.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its ability to modulate glutamate transporters sets it apart from other similar compounds, highlighting its potential in neurological research and therapy .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCESWPKOLYIMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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